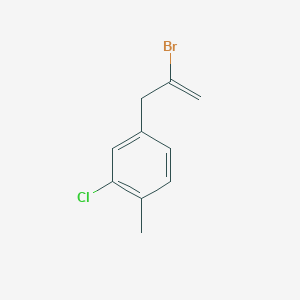
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene
描述
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene, also known as 2-chloro-3-(3-chloro-4-methylphenyl)prop-1-ene, is an organic compound that is used in the synthesis of a variety of organic compounds, such as pharmaceuticals and agrochemicals. This compound is also known as 2-chloro-3-(3-chloro-4-methylphenyl)prop-1-ene, and it is a colorless liquid at room temperature. It has a molecular weight of 172.6 g/mol. This compound is commonly used as a starting material in the synthesis of organic compounds due to its high reactivity and low cost.
科学研究应用
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene is used in the synthesis of a variety of organic compounds, such as pharmaceuticals and agrochemicals. This compound is also used to produce a variety of intermediates for the synthesis of other compounds. For example, this compound(3-chloro-4-methylphenyl)-1-propene can be used to produce a variety of heterocyclic compounds, such as imidazoles and pyridines. In addition, this compound can be used to synthesize a variety of heterocyclic amines, such as piperazines and oxazoles.
作用机制
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene is a highly reactive compound and can easily react with other organic compounds. The most common reaction is the nucleophilic addition reaction, which occurs when the compound reacts with a nucleophile, such as an amine or a carboxylic acid. This reaction results in the formation of a new bond between the nucleophile and the this compound(3-chloro-4-methylphenyl)-1-propene molecule.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it can be used as a starting material in the synthesis of other compounds, which may have biochemical or physiological effects.
实验室实验的优点和局限性
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene is a highly reactive compound and can easily react with other organic compounds. This makes it an ideal starting material for the synthesis of a variety of organic compounds. However, it is also a volatile compound and can easily evaporate, making it difficult to handle in the laboratory.
未来方向
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene can be used in the synthesis of a variety of organic compounds, such as pharmaceuticals and agrochemicals. It can also be used as a starting material for the synthesis of other compounds, such as heterocyclic compounds, heterocyclic amines, and polymers. In the future, this compound may be used in the development of more efficient and cost-effective methods for the synthesis of organic compounds. Additionally, this compound may be used in the development of new drugs and agrochemicals. Furthermore, this compound may be used in the synthesis of new materials, such as polymers, for a variety of applications.
属性
IUPAC Name |
2-chloro-4-(2-chloroprop-2-enyl)-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYYVPZEPMEVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=C)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



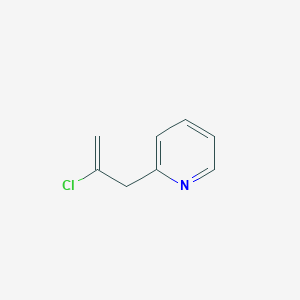

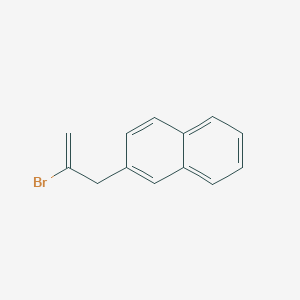
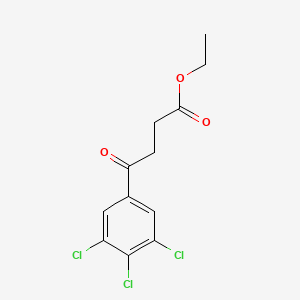

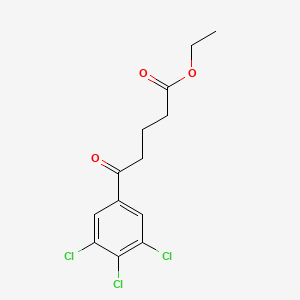
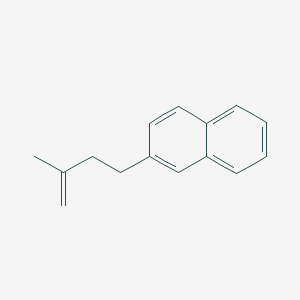
![2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene](/img/structure/B3314630.png)
![3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene](/img/structure/B3314638.png)
![3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene](/img/structure/B3314642.png)



